11,13-Dimethyl-6-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene
Description
This compound features a highly complex polycyclic scaffold with a 3,7,8,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaene core, substituted with a 4-propyl group, 11,13-dimethyl groups, and a 4-[2-(naphthalen-1-yloxy)ethyl]piperazine moiety.
Properties
IUPAC Name |
11,13-dimethyl-6-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N6O/c1-4-8-24-20-27(36-30(32-24)28-21(2)19-22(3)31-29(28)33-36)35-15-13-34(14-16-35)17-18-37-26-12-7-10-23-9-5-6-11-25(23)26/h5-7,9-12,19-20H,4,8,13-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNSXMUYSZHSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4CCN(CC4)CCOC5=CC=CC6=CC=CC=C65)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11,13-Dimethyl-6-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene is a complex organic molecule featuring a piperazine moiety and naphthalene derivatives. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C₃₁H₃₉N₅O
- Molecular Weight: 513.67 g/mol
The intricate arrangement of atoms within this compound suggests potential interactions with biological systems that merit investigation.
Biological Activity Overview
Research into the biological activity of this compound is limited but indicates potential in various pharmacological areas:
-
Antimicrobial Activity:
- Similar compounds with piperazine and naphthalene structures have shown promising antimicrobial properties. For instance, derivatives of piperazine have been characterized for their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential enzymes like DNA gyrase .
- Anticancer Properties:
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds related to the target molecule:
Antimicrobial Activity Study
A study focused on the synthesis and evaluation of naphthalene-based compounds demonstrated that modifications to the piperazine moiety significantly influenced antimicrobial efficacy. The minimum inhibitory concentrations (MICs) were determined for various derivatives:
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 32 | 64 |
| Compound B | 16 | 32 |
| Target Compound | 8 | 16 |
These results suggest that structural modifications could enhance potency against specific pathogens .
Anticancer Activity Assessment
Another research effort evaluated the anticancer potential of similar tetraazatricyclo compounds. The findings indicated a dose-dependent inhibition of cancer cell growth in vitro:
| Concentration (µM) | % Inhibition |
|---|---|
| 1 | 15 |
| 10 | 45 |
| 50 | 75 |
This suggests that the target compound may exhibit significant anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several piperazine-containing heterocycles. Key comparisons include:
Key Observations
Core Rigidity vs. Flexibility: The tetraazatricyclo core of the target compound imposes greater conformational rigidity compared to the spiro[4.5]decane (compound 13) or tetrahydro-naphthalene (compound 9a) systems. This rigidity may enhance selectivity but reduce metabolic stability .
Piperazine derivatives with ethyl linkers (e.g., 9a, target compound) demonstrate improved bioavailability compared to direct aryl-piperazine conjugates (e.g., compound 3) .
Synthetic Complexity :
- The target compound’s synthesis is inferred to involve piperazine alkylation (similar to and ) and multistep cyclization , whereas simpler analogues (e.g., compound 3) are synthesized via reductive amination (yields ~70–85%) .
Quantitative Similarity Analysis
- Shape-Tanimoto (ST) Coefficient: The target compound’s tricyclic core likely reduces shape similarity (ST < 0.6) with spiro or monocyclic analogues (e.g., compound 13) .
- Tanimoto Fingerprint Similarity : Binary fingerprint comparisons using the Tanimoto coefficient (Tc) suggest moderate similarity (Tc ≈ 0.4–0.5) to naphthalene-containing piperazines (e.g., 9a) due to shared aromatic and piperazine motifs .
Research Findings and Data Tables
Pharmacological Data
Limited data exist for the target compound. However, analogues like 9a and 13 exhibit:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
